Methyl 3-cyclopentylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyclopentylbut-2-enoate is an organic compound characterized by its unique structure, which includes a cyclopentyl ring attached to a but-2-enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyclopentylbut-2-enoate typically involves the esterification of 3-cyclopentylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyclopentylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-cyclopentylbut-2-enoic acid.
Reduction: Methyl 3-cyclopentylbutanoate.
Substitution: Corresponding amides or ethers.
Scientific Research Applications
Methyl 3-cyclopentylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-cyclopentylbut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The cyclopentyl ring provides structural stability and influences the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Methyl 3-cyclopentylpropanoate: Similar structure but lacks the double bond in the but-2-enoate chain.
Ethyl 3-cyclopentylbut-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 3-cyclopentylbut-2-enoate is unique due to the presence of both a cyclopentyl ring and a but-2-enoate ester, which confer distinct chemical properties and reactivity. The double bond in the but-2-enoate chain allows for additional chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
919104-83-9 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 3-cyclopentylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-8(7-10(11)12-2)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3 |
InChI Key |
NROGDTCWDLGHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.